4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide
Description
This bicyclic compound features a fused pyrrolo-thiazine core, with a pyrrole ring (five-membered) condensed to a 1,4-thiazine ring. Key functional groups include:
- 4-Oxo group: Enhances hydrogen-bonding capacity and polarity.
- Carbonitrile (CN): Contributes to electron-withdrawing effects and reactivity in nucleophilic additions.
- 2,2-Dioxide (sulfone groups): Increases solubility in polar solvents and stabilizes the thiazine ring via electron delocalization .
The molecular formula is C₈H₈N₂O₃S, distinguishing it from larger analogs like pyrido-fused derivatives.
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2,2,4-trioxo-7,8-dihydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile |
InChI |
InChI=1S/C8H8N2O3S/c9-4-7-6-2-1-3-10(6)8(11)5-14(7,12)13/h1-3,5H2 |
InChI Key |
YTUPOMVAISOBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)CC(=O)N2C1)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Sulfonated Pyrrolidine Precursors
A primary route to this compound involves the cyclization of methylenactive sulfones with pyrrolidine derivatives. For example, 1-[(2-fluorophenyl)sulfonyl]acetone reacts with 5-methoxy-3,4-dihydro-2H-pyrrole under thermal conditions (90°C, 6–8 hours) to form the pyrrolo[2,1-c]thiazine backbone. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the sulfone group activates the aromatic ring for attack by the pyrrolidine nitrogen. Subsequent oxidation with DBU (1,8-diazabicycloundec-7-ene) in 1,4-dioxane introduces the 2,2-dioxide moiety, achieving yields of 81–93%.
Key reaction parameters :
- Temperature: 60–90°C
- Solvent: DMF or 1,4-dioxane
- Catalysts: DBU or triethylamine
- Purification: Crystallization from DMF/2-propanol mixtures.
One-Pot Multi-Component Synthesis
Green chemistry approaches utilize multi-component reactions to streamline synthesis. Yadav et al. demonstrated a solvent-free method combining 2-mercaptoacetic acid , acetophenone , and benzaldehyde derivatives under microwave irradiation. While this method primarily yields 1,3-thiazine analogues, modifying the starting materials to include a nitrile group (e.g., cyanoacetamide ) enables the incorporation of the carbonitrile functionality at position 1. This approach reduces reaction time to 15–30 minutes but requires careful control of microwave power (150–300 W) to prevent decomposition.
Oxidative Functionalization of Intermediate Lactams
A patent by US20050209234A1 outlines a multi-step synthesis starting with ethyl 3,4-dioxo-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazine-6-carboxylate . Bromination at position 3 using N-bromosuccinimide (NBS) followed by displacement with pyridylthiol introduces the sulfur heteroatom. Subsequent oxidation with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid yields the 2,2-dioxide, with final nitrile installation via Hofmann degradation of an intermediate amide. This method achieves high purity (>98% by HPLC) but involves complex purification steps, including chiral chromatography for enantiomeric resolution.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Byproduct Management
The cyclization mechanism proceeds through a six-membered transition state, where the sulfone’s electron-withdrawing effect facilitates ring closure. Common byproducts include 3,4-dihydro-2H-pyrrole sulfones and over-oxidized sulfonamides , which are minimized by controlling reaction stoichiometry (1:1.5 sulfone:pyrrolidine ratio) and using anhydrous solvents. For the multi-component method, Knoevenagel condensation intermediates may form regioisomers, necessitating silica gel chromatography for separation.
Analytical Validation and Characterization
Successful synthesis is confirmed via:
- IR Spectroscopy : Peaks at 2206 cm⁻¹ (C≡N stretch), 1279 cm⁻¹ (S=O symmetric stretch), and 1152 cm⁻¹ (S=O asymmetric stretch).
- ¹H NMR : Singlets at δ 2.20 ppm (CH₃), δ 7.43–7.94 ppm (aromatic protons), and δ 11.49 ppm (NH groups).
- Mass Spectrometry : Molecular ion peak at m/z 212.23 (M⁺).
Scalability and Industrial Applicability
The cyclization method is preferred for large-scale production due to its high yield and minimal purification needs. In contrast, the multi-component approach suits small-scale synthesis of analogs for structure-activity studies. Regulatory considerations emphasize controlling genotoxic impurities (e.g., residual DBU) via recrystallization or activated carbon treatment.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial properties. The structural framework of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide can be modified to enhance its efficacy against various bacterial and fungal strains. For instance, studies have shown that certain thiazine derivatives possess significant antibacterial and antifungal activities against pathogens such as Aspergillus niger and Escherichia coli .
Anticancer Properties
Thiazine derivatives have been explored for their anticancer potential. Compounds structurally related to 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
Neuroprotective Effects
Recent studies suggest that thiazine derivatives may possess neuroprotective properties. The potential application in neurodegenerative diseases such as Alzheimer’s is being investigated due to their ability to inhibit neuroinflammation and promote neuronal survival .
Synthetic Methodologies
The synthesis of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide can be achieved through various multicomponent reactions (MCRs), which are efficient for creating complex molecular architectures. These methods allow for the rapid assembly of diverse functional groups while minimizing waste .
Table: Synthetic Methods for Thiazine Derivatives
The biological activity of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide has been documented in several studies:
- Anticonvulsant Activity : Some thiazine derivatives have shown promise as anticonvulsants in animal models .
- Anti-inflammatory Properties : Compounds related to this scaffold have been evaluated for their anti-inflammatory effects in various experimental setups .
- Antidiabetic Effects : Preliminary studies indicate potential benefits in managing diabetes through modulation of glucose metabolism .
Case Studies
Several case studies highlight the applications of thiazine derivatives:
- Case Study 1 : A study on a series of thiazine compounds demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) values indicating effective dosage ranges .
- Case Study 2 : Research into the neuroprotective effects showed that specific thiazine derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Pyrido-Fused Analog: 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (CAS 1219827-65-2)
- Structural Differences : Replaces the pyrrole ring with a six-membered pyridine ring (pyrido system), resulting in the molecular formula C₉H₁₀N₂O₃S .
- Implications: Increased ring size may enhance conformational flexibility. Similar sulfone and nitrile groups suggest comparable solubility and electronic properties.
| Property | Pyrrolo-Thiazine | Pyrido-Thiazine |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₃S | C₉H₁₀N₂O₃S |
| Ring System | 5+6 membered | 6+6 membered |
| Key Functional Groups | Oxo, CN, SO₂ | Oxo, CN, SO₂ |
Benzothiazine Derivatives: Pyrrolo[1,2,3-de]-1,4-benzothiazines
Pyrimidine Carbonitrile Derivatives
Monocyclic Thiazole Carbonitriles: 1,3-Thiazole-4-carbonitrile
- Structural Simplicity : Single thiazole ring with a nitrile group .
- Solid-State Interactions: Thiazole-4-carbonitrile exhibits C–H⋯N hydrogen bonds and π-stacking , whereas the target compound’s sulfone groups may favor stronger dipole interactions.
Research Findings and Implications
- Synthetic Routes : Bischler-type cyclization (used for benzothiazines ) could be adapted for synthesizing the target compound.
- Bioactivity Gaps : While benzothiazines and pyrido-thiazines have demonstrated antimicrobial properties , the target compound’s activity remains unstudied.
- Physicochemical Properties: The sulfone groups in the target compound likely enhance aqueous solubility compared to non-sulfonated analogs.
Biological Activity
4-Oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (CAS Number: 941869-46-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological activity, including antioxidant, anti-inflammatory, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrrolo-thiazine core which is known for its pharmacological significance. The compound's unique structure allows it to interact with various biological targets.
Antioxidant Activity
Research indicates that derivatives of pyrrolo-thiazine possess notable antioxidant properties. An in vitro study demonstrated that certain derivatives exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro assays revealed that it inhibits pro-inflammatory cytokines and mediators, suggesting a mechanism that could be beneficial in treating inflammatory disorders .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In silico studies have indicated that it interacts effectively with B-Raf kinase, a target in non-small cell lung cancer treatment. The binding affinity of various derivatives was assessed through molecular docking studies, revealing several compounds with promising anticancer activity against B-Raf kinase .
Other Biological Activities
Additional studies have highlighted the potential for these compounds to act as:
- Antimicrobial agents : Effective against various bacterial strains.
- Antidiabetic agents : Showing effects on glucose metabolism.
- Neuroprotective agents : Potential use in Alzheimer’s disease due to their ability to inhibit neuroinflammation .
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of pyrrolo-thiazine derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range against lung cancer cells. This highlights their potential as lead compounds for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited the NF-kB pathway, which is crucial in regulating immune response and inflammation. This finding supports its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
